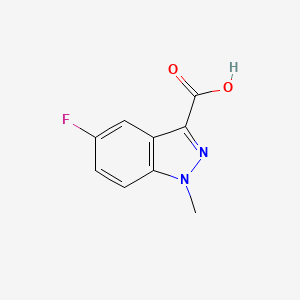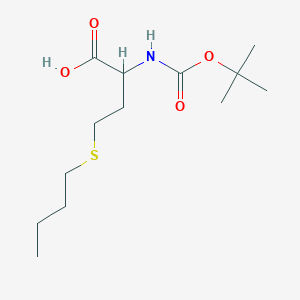
Boc-DL-buthionine
Overview
Description
Boc-DL-buthionine is a biochemical compound with the molecular formula C13H25NO4S and a molecular weight of 291.41. It is a derivative of buthionine sulfoximine (BSO), which is known for its role in glutathione depletion. This compound is often used in proteomics research and various scientific applications.
Mechanism of Action
Target of Action
Boc-DL-buthionine, also known as DL-Buthionine-(S,R)-sulfoximine, primarily targets an enzyme called γ-glutamyl cysteine synthetase . This enzyme plays a crucial role in the biosynthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .
Mode of Action
this compound acts as a selective inhibitor of γ-glutamyl cysteine synthetase . By inhibiting this enzyme, this compound disrupts the synthesis of glutathione, leading to a decrease in intracellular glutathione levels . This action results in an increase in the sensitivity of cells to oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione biosynthetic pathway . Glutathione is a tripeptide composed of the amino acids cysteine, glutamate, and glycine, and it plays a critical role in protecting cells from oxidative damage . By inhibiting γ-glutamyl cysteine synthetase, this compound disrupts the production of glutathione, thereby affecting the cell’s ability to neutralize reactive oxygen species .
Pharmacokinetics
It is known that this compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body .
Result of Action
The primary result of this compound’s action is a decrease in intracellular glutathione levels, leading to an increase in the cell’s sensitivity to oxidative stress . This can result in DNA deletions and other genomic rearrangements, which may play a role in carcinogenesis . In addition, this compound has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, suggesting potential applications in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the presence of other compounds, such as antioxidants, could potentially counteract the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-DL-buthionine can be synthesized through the protection of DL-buthionine with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in aqueous or acetonitrile solutions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-DL-buthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd-C).
Substitution: Substitution reactions often involve nucleophiles such as lithium or magnesium reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Boc-DL-buthionine is widely used in scientific research due to its ability to deplete glutathione levels. This property makes it valuable in studies related to oxidative stress, cancer research, and cellular biology. It is also used in proteomics research to study protein interactions and modifications.
Comparison with Similar Compounds
DL-Buthionine-(S,R)-sulfoximine (BSO): Similar to Boc-DL-buthionine, BSO also inhibits gamma-glutamylcysteine synthetase and depletes glutathione.
N-Acetyl-L-cysteine (NAC): NAC is an antioxidant that can counteract the effects of glutathione depletion induced by this compound.
Uniqueness: this compound is unique in its ability to provide a Boc-protected form of DL-buthionine, which offers additional stability and versatility in chemical reactions.
Properties
IUPAC Name |
4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZDLUCLKSJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


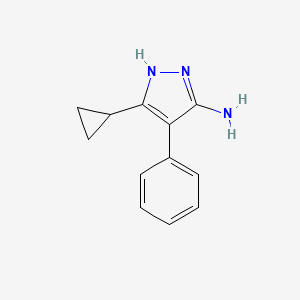
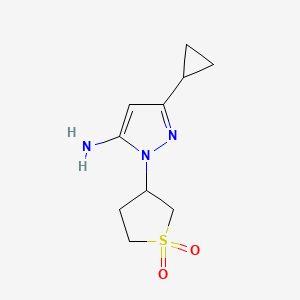
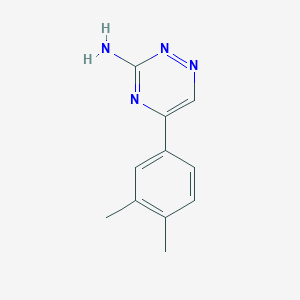
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)

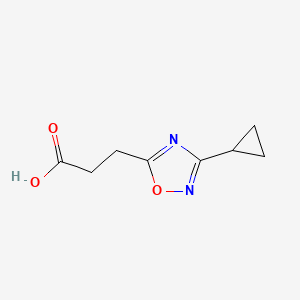
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)

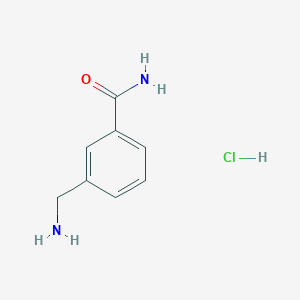

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
